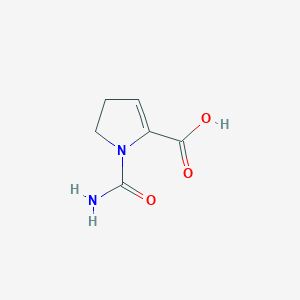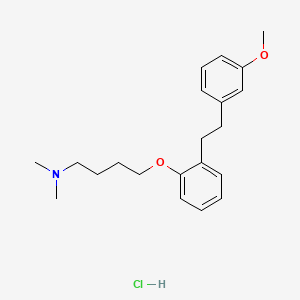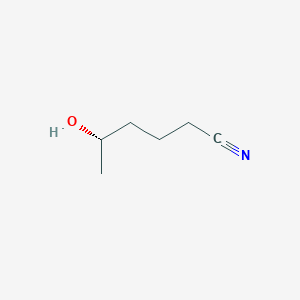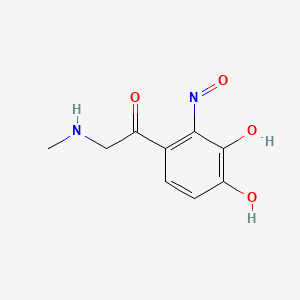
3',4'-Dihydroxy-2'-nitroso-2-(methylamino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is an organic compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone typically involves multi-step organic reactions. One common method includes the nitration of 3’,4’-dihydroxyacetophenone followed by the introduction of a methylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Types of Reactions:
Oxidation: The hydroxyl groups in 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone can undergo oxidation to form quinones.
Reduction: The nitroso group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other electrophiles onto the aromatic ring.
Scientific Research Applications
3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Adrenalone hydrochloride: Shares structural similarities but differs in functional groups.
Norepinephrine: Similar in having hydroxyl groups but lacks the nitroso group.
Epinephrine: Contains similar aromatic structure but has different substituents.
Uniqueness: 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in related compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
65561-71-9 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-2-nitrosophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10N2O4/c1-10-4-7(13)5-2-3-6(12)9(14)8(5)11-15/h2-3,10,12,14H,4H2,1H3 |
InChI Key |
QAAUWVKIJNJMRO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=C(C(=C(C=C1)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
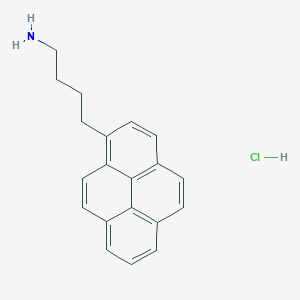
![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
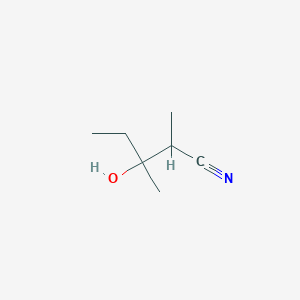
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)



